(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one
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Description
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a useful research compound. Its molecular formula is C17H14F3NO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
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Biological Activity
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a synthetic organic compound characterized by a four-membered azetidine ring. Its unique structure, featuring a benzyloxy group and a trifluorophenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anti-cancer properties . Compounds with similar structural features have demonstrated inhibitory effects on tumor growth. The presence of the trifluorophenyl group is believed to enhance lipophilicity and improve membrane permeability, making it a promising candidate for further pharmacological investigation.
Research into the mechanism of action suggests that compounds within the azetidinone class can inhibit tubulin polymerization, which is crucial for cell division. Disruption of this process can lead to cell cycle arrest and apoptosis in cancer cells. For example, a related chiral fluorinated azetidinone was shown to induce apoptosis and block the cell cycle in the G2/M phase across various cancer cell lines .
Antiviral Activity
In addition to its anticancer potential, this compound may also possess antiviral properties . Azetidinone derivatives have been studied for their activity against various viruses. For instance, certain azetidinones have shown moderate inhibitory activity against human coronaviruses and influenza viruses . The specific antiviral efficacy of this compound remains to be thoroughly investigated.
Structural Comparisons with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide | Pyrrole ring; difluorophenyl | Potential anti-cancer activity |
4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid | Oxazole ring; phenyl | Antitumor properties |
N-[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamide | Indole structure; hydroxyphenyl | Antidepressant effects |
These comparisons illustrate the diverse biological activities associated with azetidinone derivatives and highlight the unique properties conferred by the trifluorophenyl and benzyloxy groups in our compound of interest.
Synthesis and Characterization
The synthesis of this compound typically involves several steps tailored to achieve specific stereochemistry and functional groups. Detailed synthetic pathways are crucial for optimizing yield and purity for biological testing .
Recent Research Insights
Recent publications have focused on the broader implications of azetidinone derivatives in medicinal chemistry. For instance:
- A study highlighted that azetidinone compounds exhibit a range of biological activities including antibacterial and anti-inflammatory effects .
- Another investigation found that specific azetidinones demonstrated significant anticancer activity against various human solid tumor cell lines at nanomolar concentrations .
These findings underscore the importance of further exploring this compound's potential therapeutic applications.
Properties
CAS No. |
767352-30-7 |
---|---|
Molecular Formula |
C17H14F3NO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1 |
InChI Key |
ICYJKFGYEJVNHG-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@H](N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F |
Canonical SMILES |
C1C(N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
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